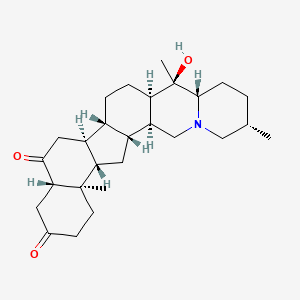
Epacadostat
Vue d'ensemble
Description
C'est un inhibiteur puissant et sélectif de l'indoleamine 2,3-dioxygénase-1 (IDO1), une enzyme qui joue un rôle crucial dans le système immunitaire en dégradant le tryptophane en kynurénine . En inhibant l'IDO1, l'epacadostat vise à améliorer la réponse immunitaire de l'organisme contre les tumeurs.
Applications De Recherche Scientifique
Epacadostat has a wide range of scientific research applications, including:
Cancer Research: this compound is primarily investigated for its potential in cancer immunotherapy.
Immunology: By inhibiting IDO1, this compound helps in restoring the immune system’s ability to recognize and attack tumor cells.
Pharmacology: this compound is used to study the pharmacokinetics and pharmacodynamics of IDO1 inhibitors.
Biochemistry: Researchers use this compound to understand the biochemical pathways involving tryptophan metabolism and its role in immune regulation.
Mécanisme D'action
Target of Action
Epacadostat primarily targets indoleamine 2,3-dioxygenase-1 (IDO1) . IDO1 is a rate-limiting enzyme in the metabolism of the essential amino acid tryptophan . It is overexpressed in human cancer cells and suppresses effector T cell function and promotes regulatory T cells (Tregs) .
Mode of Action
This compound inhibits IDO1 by competitively blocking it . The inhibition of IDO1 leads to an increase in tryptophan and a reversal of immunosuppression by increasing the proliferation of T cells, suppression of regulatory T cells (Tregs), and activation of mTOR which suppresses autophagy .
Biochemical Pathways
The inhibition of IDO1 by this compound affects the tryptophan-kynurenine pathway . By inhibiting IDO1 and decreasing kynurenine in tumor cells, this compound increases and restores the proliferation and activation of various immune cells, including dendritic cells (DCs), NK cells, and T-lymphocytes, as well as interferon (IFN) production, and a reduction in tumor-associated regulatory T cells (Tregs) .
Result of Action
This compound has shown antitumor activity in some models . It has been used in trials studying the treatment of HL, Melanoma, Glioblastoma, Mucosal Melanoma, and Ovarian Carcinoma, among others . The effectiveness of this compound in clinical trials has been mixed .
Action Environment
The effectiveness of this compound can be influenced by environmental factors . For example, the non-enzymatic apo-form of IDO1 is still active as a transducing protein, capable of promoting an immunoregulatory phenotype in dendritic cells (DCs) as well as a pro-tumorigenic behavior in murine melanoma . Moreover, this compound can induce a tolerogenic phenotype in plasmacytoid DCs, overcoming the catalytic inhibition of IDO1 . This suggests that the tumor microenvironment can influence the action, efficacy, and stability of this compound .
Analyse Biochimique
Biochemical Properties
Epacadostat interacts with IDO1, an enzyme that catalyzes the conversion of the essential amino acid tryptophan into immunoactive metabolites, called kynurenines . By inhibiting IDO1, this compound can affect the balance of these metabolites within the tumor microenvironment .
Cellular Effects
This compound has been shown to influence cell function by altering the balance of tryptophan and kynurenines. This can impact cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound can promote a pro-tumorigenic behavior in certain types of cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to IDO1 and inhibiting its enzymatic activity . This can lead to changes in gene expression and the activation or inhibition of certain enzymes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, this compound has been shown to stabilize the non-enzymatic form of IDO1, which can contribute to its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of tryptophan degradation . It interacts with IDO1, which is a key enzyme in this pathway .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'epacadostat est synthétisé par un processus chimique en plusieurs étapes. Les étapes clés comprennent la formation du cycle oxadiazole et l'introduction du groupe bromofluorophényle. La voie de synthèse comprend généralement :
- Formation du cycle oxadiazole.
- Introduction du groupe bromofluorophényle.
- Réactions de couplage finales pour former la molécule complète .
Méthodes de production industrielle : La production industrielle de l'this compound implique l'optimisation de la voie de synthèse pour la production à grande échelle. Cela comprend :
- Utilisation de réactions à haut rendement pour minimiser les déchets.
- Mise en œuvre de techniques de purification robustes pour assurer la pureté du produit.
- Développement de procédés évolutifs pour répondre aux exigences industrielles .
Analyse Des Réactions Chimiques
Types de réactions : L'epacadostat subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé dans des conditions spécifiques pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l'this compound.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions d'halogénation et de nitration sont courantes, utilisant des réactifs comme le brome et l'acide nitrique.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound, qui peuvent avoir différentes activités et propriétés biologiques .
4. Applications de recherche scientifique
L'this compound a une large gamme d'applications de recherche scientifique, notamment :
Recherche sur le cancer : L'this compound est principalement étudié pour son potentiel en immunothérapie anticancéreuse.
Pharmacologie : L'this compound est utilisé pour étudier la pharmacocinétique et la pharmacodynamique des inhibiteurs de l'IDO1.
5. Mécanisme d'action
L'this compound exerce ses effets en inhibant l'enzyme indoleamine 2,3-dioxygénase-1 (IDO1). L'IDO1 est responsable de la dégradation du tryptophane en kynurénine, ce qui supprime la réponse immunitaire. En inhibant l'IDO1, l'this compound augmente les niveaux de tryptophane et diminue la kynurénine, améliorant ainsi la prolifération et l'activation des cellules immunitaires telles que les cellules dendritiques, les cellules tueuses naturelles et les lymphocytes T . Cela conduit à une réponse immunitaire plus forte contre les cellules tumorales.
Comparaison Avec Des Composés Similaires
L'epacadostat est comparé à d'autres inhibiteurs de l'IDO1 et à des composés similaires :
NLG919 : Un autre inhibiteur de l'IDO1 avec un mécanisme d'action similaire mais une structure chimique différente.
Indoximod : Un inhibiteur de la voie IDO qui agit en modulant la réponse immunitaire plutôt qu'en inhibant directement l'IDO1.
Navoximod : Un inhibiteur puissant de l'IDO1 avec un profil pharmacocinétique différent de celui de l'this compound
Unicité de l'this compound : L'this compound est unique en raison de sa forte sélectivité pour l'IDO1 et de sa capacité à être combiné efficacement avec d'autres agents d'immunothérapie, renforçant ainsi leurs effets antitumoraux .
Propriétés
IUPAC Name |
N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-(sulfamoylamino)ethylamino]-1,2,5-oxadiazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN7O4S/c12-7-5-6(1-2-8(7)13)17-11(18-21)9-10(20-24-19-9)15-3-4-16-25(14,22)23/h1-2,5,16,21H,3-4H2,(H,15,20)(H,17,18)(H2,14,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKMWOJEPMPVTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(C2=NON=C2NCCNS(=O)(=O)N)NO)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318248 | |
| Record name | Epacadostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204669-58-8, 1204669-37-3 | |
| Record name | Epacadostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204669-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epacadostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204669588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epacadostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11717 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Epacadostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,5-Oxadiazole-3-carboximidamide, 4-[[2-[(aminosulfonyl)amino]ethyl]amino]-N-(3-bromo-4-fluorophenyl)-N'-hydroxy-, [C(Z)]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1204669-37-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPACADOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71596A9R13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)









![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)

